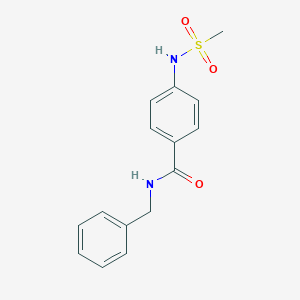
N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is a synthetic organic compound. It is characterized by the presence of a chloro-methoxyphenyl group, a methylsulfonyl group, and a phenylethylamino group attached to an acetamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide typically involves multi-step organic reactions. A common approach might include:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.
Introduction of the chloro-methoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the methylsulfonyl group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.
Addition of the phenylethylamino group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide might have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation for potential therapeutic effects.
Industry: Use in the development of new materials or chemicals.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-acetamide: Lacks the methylsulfonyl and phenylethylamino groups.
N-(3-chloro-4-methoxyphenyl)-2-aminoacetamide: Lacks the methylsulfonyl and phenylethyl groups.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is unique due to the combination of its functional groups, which might confer specific chemical reactivity and biological activity not seen in similar compounds.
Propriétés
Formule moléculaire |
C18H21ClN2O4S |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-25-17-9-8-15(12-16(17)19)20-18(22)13-21(26(2,23)24)11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,22) |
Clé InChI |
VLUJGICCRXIWHP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)
![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)

![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
amino]benzamide](/img/structure/B305150.png)


![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305155.png)
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305157.png)
![4-chloro-3-[(2,5-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305159.png)
amino]-N-(2-ethylphenyl)benzamide](/img/structure/B305160.png)
![4-[allyl(methylsulfonyl)amino]-N-benzyl-N-methylbenzamide](/img/structure/B305161.png)
